

Tyrphostin AG 568: A Comparative Analysis of a Classic Tyrosine Kinase Inhibitor

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Compound of Interest

Compound Name: Tyrphostin AG 568

Cat. No.: B1683694

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Tyrphostin AG 568**'s performance against other notable tyrphostins. This document synthesizes available experimental data to highlight the compound's activity and specificity, offering insights for future research and development.

Tyrphostins represent a broad class of synthetic compounds that were among the first rationally designed inhibitors of protein tyrosine kinases. Their development paved the way for more targeted therapies in cancer and other diseases driven by aberrant kinase activity. **Tyrphostin AG 568** is a member of this extensive family, primarily investigated for its effects on hematopoietic cells.

Quantitative Data Summary: A Head-to-Head Comparison

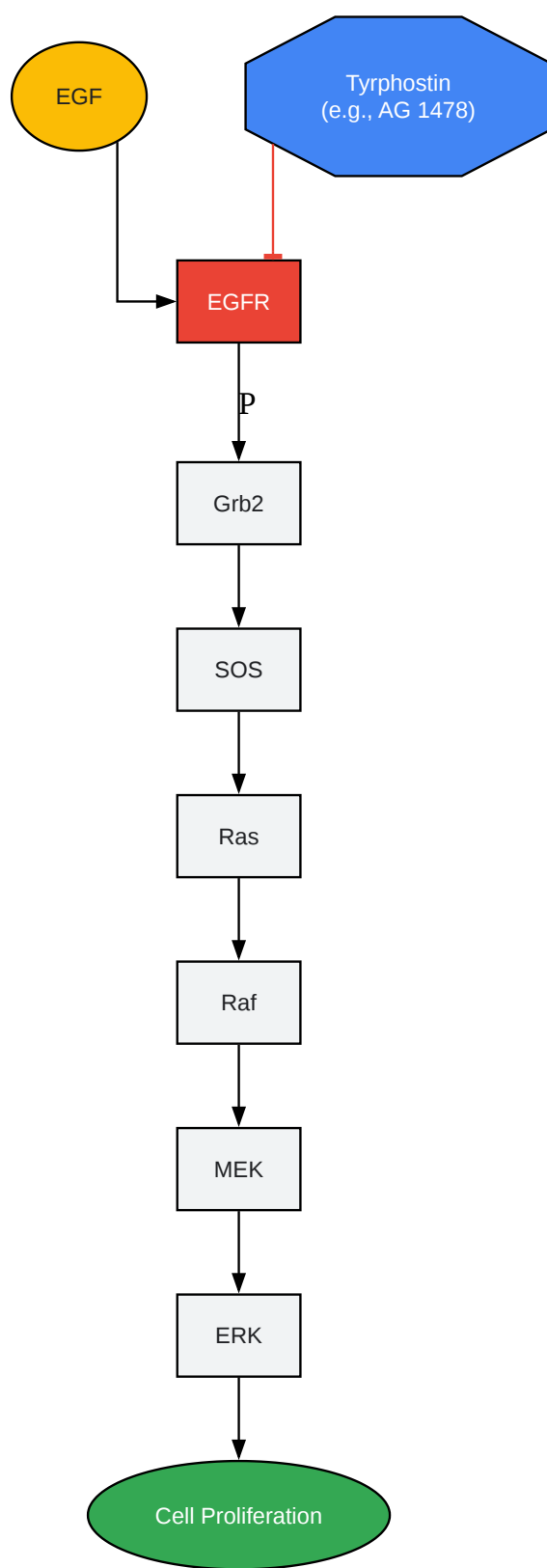
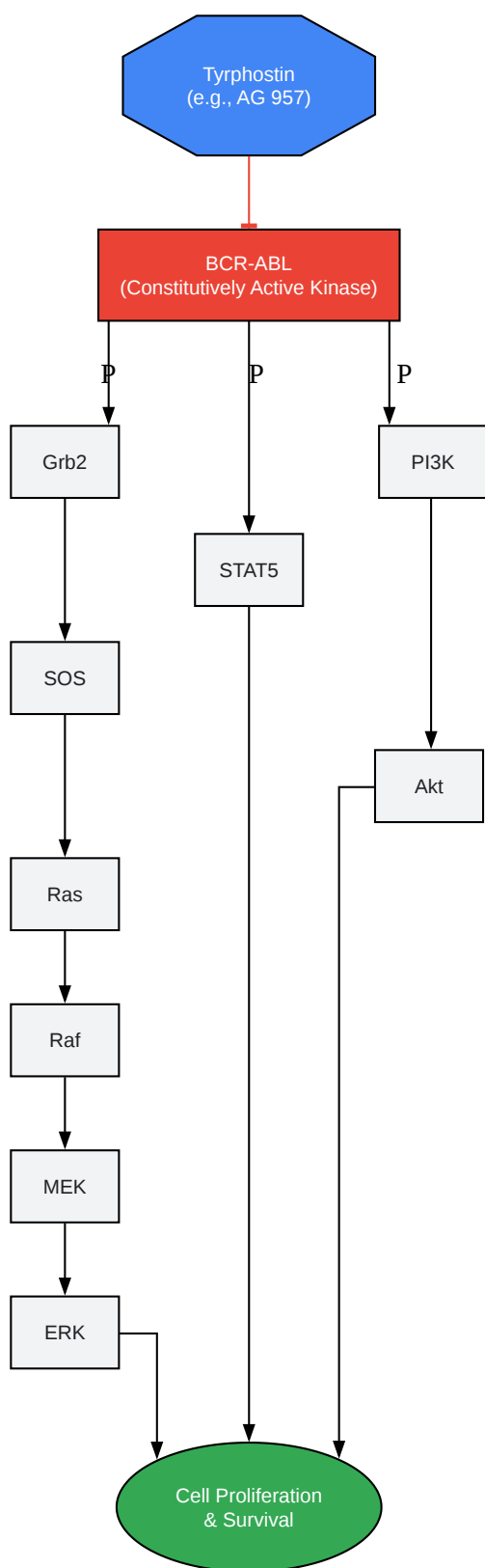
The following tables summarize the inhibitory activities of **Tyrphostin AG 568** and other well-characterized tyrphostins against various protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

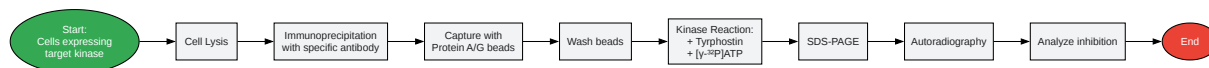
Compound	Target Kinase	Cell Line	IC50 / Effect
Tyrphostin AG 568	p210bcr-abl	K562	Does not inhibit kinase activity in vitro[1][2]
Tyrphostin AG 1112	p210bcr-abl	K562	Potent inhibitor[3][4]
Tyrphostin AG 957	p210bcr-abl	K562	Complete inhibition[1][2]
Tyrphostin AG 490	JAK2	-	~10 μ M
EGFR	-	100 nM	
Tyrphostin B42 (AG 490)	JAK2	-	Potent inhibitor[1][2]
Tyrphostin AG 1478	EGFR	-	3 nM

Note on **Tyrphostin AG 568**: While initially investigated for its potential to target the p210bcr-abl oncoprotein associated with chronic myelogenous leukemia (CML), in vitro studies have shown that **Tyrphostin AG 568** inhibits the growth of the K562 CML cell line without directly inhibiting the tyrosine kinase activity of p210bcr-abl in an immune complex kinase assay.[1][2] This suggests that its mechanism of action in this context may be indirect or target other cellular pathways. In contrast, other tyrphostins like AG 1112 and AG 957 have demonstrated potent inhibition of p210bcr-abl kinase activity.[1][2][3][4]

Signaling Pathway Inhibition

Tyrphostins exert their effects by interfering with intracellular signaling cascades. Below are diagrams of two major pathways targeted by this class of inhibitors: the BCR-ABL and EGFR signaling pathways.





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